molecular formula C9H16ClN3O B1465858 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1365965-90-7

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B1465858
CAS RN: 1365965-90-7
M. Wt: 217.69 g/mol
InChI Key: OWDFANDLOSERCV-UHFFFAOYSA-N
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Description

“4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Scientific Research Applications

Anticancer Agent Development

Oxadiazoles, including the compound , have been synthesized and evaluated for their potential as anticancer agents. The unique structure of oxadiazoles allows for the creation of compounds that can be screened for activity against various cancer cell lines. For instance, certain oxadiazoles have shown promising results in inhibiting the growth of MCF-7 and KB cell lines, which are models for breast and oral cancers, respectively . The compound’s ability to target cancer cells while being less toxic to normal cells makes it a valuable candidate for further drug development and optimization.

Antimicrobial Applications

The structural framework of oxadiazoles provides a basis for developing antimicrobial agents. Research has indicated that oxadiazoles exhibit a broad spectrum of antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic properties of oxadiazoles make them suitable for research into new pain management and anti-inflammatory drugs. By modulating inflammatory pathways, these compounds could lead to the development of medications that alleviate pain and reduce inflammation in conditions such as arthritis and other chronic inflammatory diseases .

Antidiabetic Drug Discovery

Oxadiazoles have been identified as potential antidiabetic agents. Their ability to interact with biological targets that play a role in glucose metabolism could be harnessed to treat diabetes. The exploration of oxadiazoles in this field could lead to new therapeutic options for managing blood sugar levels in diabetic patients .

Antiviral Research

The antiviral activity of oxadiazoles is another area of interest. These compounds could be designed to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This application is particularly significant given the ongoing need for effective treatments against emerging viral infections .

Neuropharmacological Studies

Oxadiazoles, due to their heterocyclic nature, are also explored for their neuropharmacological effects. They can be studied for their potential use in treating neurological disorders, such as epilepsy, by acting as anticonvulsants or modulating neurotransmitter systems .

Enzyme Inhibition for Disease Treatment

The compound’s ability to act as an enzyme inhibitor makes it a candidate for the treatment of diseases where enzyme dysregulation is a factor. For example, it could be used to inhibit tyrosinase or cathepsin K, enzymes involved in melanin production and bone resorption, respectively .

Antioxidant Properties for Health Applications

Oxadiazoles, including the specific compound , have demonstrated antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in aging and various diseases. The antioxidant capacity of these compounds could be leveraged in developing supplements or treatments to protect cells from oxidative damage .

Future Directions

Oxadiazoles have established their potential for a wide range of applications and have been successfully utilized in various fields . They have shown favorable oxygen balance and positive heat of formations . The current focus is on molecules for drug designing, and oxadiazole is one of the promising scaffolds in medicinal chemistry . The future direction could involve designing new chemical entities with potential anti-infective activity .

properties

IUPAC Name

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDFANDLOSERCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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